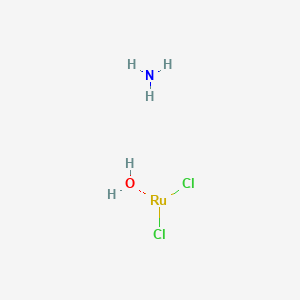

Ruthenium dichloride hydroxide, ammoniate

Description

Contextual Significance of Ruthenium in Contemporary Chemical Research

Ruthenium, a rare transition metal belonging to the platinum group, has garnered substantial attention in modern chemical research due to its versatile catalytic properties and unique electronic characteristics. researchgate.netcore.ac.uk Its compounds are instrumental in a wide array of applications, from industrial catalysis in processes like ammonia (B1221849) synthesis and olefin metathesis to the development of novel therapeutic agents. researchgate.netresearchgate.net The ability of ruthenium to exist in multiple stable oxidation states, most commonly +2, +3, and +4, allows for the design of a diverse range of coordination complexes with tailored reactivity. rsc.orgweizmann.ac.il This has made ruthenium a "connoisseur's element" for chemists exploring new frontiers in catalysis, materials science, and medicine. researchgate.net

Overview of Ruthenium-Ammine and Hydroxo/Chloro Coordination Complexes

Among the vast number of ruthenium coordination compounds, those containing ammine (NH₃), hydroxo (OH⁻), and chloro (Cl⁻) ligands are fundamental to understanding its aqueous and coordination chemistry. Ammine complexes, for instance, have been studied for decades and are known for their role in stabilizing various oxidation states of ruthenium and participating in electron transfer reactions. researchgate.net The substitution of ammine ligands with other groups forms the basis for synthesizing a multitude of ruthenium complexes with diverse functionalities. nih.gov

Chloro complexes of ruthenium are also of great importance, often serving as precursors in the synthesis of other ruthenium compounds. grafiati.com The speciation of ruthenium(III) chloro complexes in solution is a complex equilibrium between various aqua and chloro species, such as [RuCl₄(H₂O)₂]⁻ and [RuCl₅(H₂O)]²⁻. core.ac.ukresearchgate.net The presence of hydroxo ligands, often formed through the deprotonation of coordinated water molecules (aqua ligands), plays a crucial role in the reactivity and pH-dependent behavior of ruthenium complexes in aqueous environments. The interconversion between aqua, hydroxo, and chloro ligands is a key aspect of ruthenium's coordination chemistry.

Defining the Scope: Focus on [Ru(NH₃)₄Cl(OH)]Cl and Related Tetraammine Architectures

Due to the limited direct research on this specific compound, this article will also draw upon data from closely related tetraammine ruthenium(III) architectures, such as those containing aqua and dichloro ligands, to provide a comprehensive understanding of the expected properties and reactivity of [Ru(NH₃)₄Cl(OH)]Cl. The cis and trans isomers of such complexes are of particular interest, as the geometric arrangement of the ligands significantly influences their chemical behavior. shaalaa.combrainly.com

Structure

2D Structure

Properties

CAS No. |

99573-83-8 |

|---|---|

Molecular Formula |

Cl2H5NORu |

Molecular Weight |

207.0 g/mol |

IUPAC Name |

azane;dichlororuthenium;hydrate |

InChI |

InChI=1S/2ClH.H3N.H2O.Ru/h2*1H;1H3;1H2;/q;;;;+2/p-2 |

InChI Key |

LLQBEFMMIVBEAR-UHFFFAOYSA-L |

Canonical SMILES |

N.O.Cl[Ru]Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Synthetic Approaches for Ruthenium Dichloride Hydroxide (B78521), Ammoniate ([Ru(NH₃)₄Cl(OH)]Cl)

The formation of [Ru(NH₃)₄Cl(OH)]Cl is typically achieved through a series of ligand substitution and hydrolysis reactions starting from a more readily available ruthenium precursor.

Derivation from Ruthenium Halide Precursors (e.g., Ruthenium(III) Chloride)

Ruthenium(III) chloride (RuCl₃) serves as a common and versatile starting material in ruthenium chemistry. mdpi.com The hydrated form, RuCl₃·xH₂O, is particularly useful due to its solubility. mdpi.com The synthesis of ammine complexes from RuCl₃ involves the displacement of chloride ions by ammonia (B1221849) ligands. While a direct, one-pot synthesis of [Ru(NH₃)₄Cl(OH)]Cl from RuCl₃ is not prominently detailed in the literature, a logical pathway involves the initial formation of a tetraammine or pentaammine chloro complex, which subsequently undergoes hydrolysis.

The initial ammination of RuCl₃ can lead to a mixture of ruthenium-ammine complexes. For instance, the reaction of RuCl₃ with ammonia can produce species such as hexaammineruthenium(II) chloride, [Ru(NH₃)₆]Cl₂, especially in the presence of a reducing agent like zinc. researchgate.net The formation of the desired tetraammine backbone is a critical step that is influenced by the stoichiometry of the reactants and the reaction conditions.

Influence of Reaction Conditions on Product Formation

The outcome of the synthesis is highly dependent on several factors, including pH, temperature, and the solvent system employed. The pH of the reaction medium is particularly critical as it influences the equilibrium between aqua, hydroxo, and oxo ligands. scribd.com For instance, the hydrolysis of ruthenium ammine complexes is known to be pH-dependent. scribd.com In acidic solutions, the aqua form, [Ru(NH₃)₄Cl(H₂O)]²⁺, would be the predominant species resulting from the hydrolysis of a dichloro precursor. To favor the formation of the hydroxo complex, [Ru(NH₃)₄Cl(OH)]⁺, the pH needs to be carefully adjusted to a less acidic or slightly basic range. However, excessively high pH can lead to the formation of ruthenium hydroxides or oxides.

Temperature also plays a significant role. Higher temperatures can accelerate the rate of ligand exchange and hydrolysis reactions. However, they can also lead to the formation of undesired byproducts or decomposition of the desired complex. The choice of solvent can affect the solubility of the reactants and products, thereby influencing the reaction equilibrium and the ease of product isolation. mdpi.com

Table 1: Influence of Reaction Conditions on Ruthenium Ammine Complex Formation

| Parameter | Influence on Product Formation |

| pH | Determines the protonation state of aqua ligands (H₂O vs. OH⁻). Acidic pH favors aqua complexes, while neutral to slightly basic pH favors hydroxo complexes. Strongly basic conditions can lead to precipitation of ruthenium hydroxides. scribd.com |

| Temperature | Affects the rate of ligand substitution and hydrolysis. Higher temperatures can increase reaction rates but may also lead to decomposition or formation of byproducts. |

| Solvent | Influences the solubility of reactants and products, which can shift reaction equilibria. Water is a common solvent for these reactions due to its ability to act as a ligand and a medium for pH control. |

| Reactant Ratio | The molar ratio of ruthenium precursor to ammonia is crucial in determining the degree of ammination and the final complex formed. |

Ligand Exchange and Hydrolysis Reactions in Aqueous Media

The formation of [Ru(NH₃)₄Cl(OH)]Cl is intrinsically linked to ligand exchange and hydrolysis reactions in an aqueous environment. A plausible synthetic route involves the hydrolysis of a precursor complex such as trans-[Ru(NH₃)₄Cl₂]Cl. In aqueous solution, one of the chloride ligands in trans-[Ru(NH₃)₄Cl₂]⁺ can be replaced by a water molecule in a hydrolysis reaction, forming the aqua complex, trans-[Ru(NH₃)₄Cl(H₂O)]²⁺.

trans-[Ru(NH₃)₄Cl₂]⁺ + H₂O ⇌ trans-[Ru(NH₃)₄Cl(H₂O)]²⁺ + Cl⁻

This aqua complex then exists in equilibrium with its conjugate base, the hydroxo complex, trans-[Ru(NH₃)₄Cl(OH)]⁺.

trans-[Ru(NH₃)₄Cl(H₂O)]²⁺ ⇌ trans-[Ru(NH₃)₄Cl(OH)]⁺ + H⁺

By controlling the pH of the solution, this equilibrium can be shifted to favor the formation of the desired hydroxo species. The addition of a base will deprotonate the coordinated water molecule to yield the hydroxo ligand.

Preparation of Related Ruthenium-Ammine Complexes for Mechanistic and Comparative Studies

To better understand the formation and properties of [Ru(NH₃)₄Cl(OH)]Cl, the synthesis of related ruthenium-ammine complexes is often undertaken.

Synthesis of Pentaammineruthenium(III) Salts (e.g., [Ru(NH₃)₅Cl]Cl₂)

Pentaamminechlororuthenium(III) chloride, [Ru(NH₃)₅Cl]Cl₂, is a key precursor and a well-studied complex in its own right. researchgate.netcdnsciencepub.com It can be synthesized from ruthenium(III) chloride. wikipedia.org A common method involves the reaction of RuCl₃·xH₂O with a source of ammonia. For instance, hydrazine (B178648) hydrate (B1144303) can be used as both a reducing agent and a source of ammonia ligands in the synthesis of the related dinitrogen complex, [Ru(NH₃)₅(N₂)]²⁺, which can then be converted to other pentaammine complexes. wikipedia.org

The synthesis of [Ru(NH₃)₅Cl]Cl₂ can also be achieved by reacting a suitable ruthenium starting material with ammonia and a chloride source under controlled conditions. The isolation of this complex is important as its subsequent hydrolysis can be a pathway to tetraammine derivatives. cdnsciencepub.com

Preparation of Ruthenium Hydroxide (Ru(OH)₃) as a Synthetic Intermediate

Ruthenium(III) hydroxide, Ru(OH)₃, can potentially serve as a starting material for the synthesis of ruthenium ammine complexes, although its direct use for preparing [Ru(NH₃)₄Cl(OH)]Cl is not well-documented. Ruthenium hydroxide can be prepared by the precipitation of a ruthenium(III) salt solution, such as RuCl₃, with a base.

RuCl₃(aq) + 3OH⁻(aq) → Ru(OH)₃(s) + 3Cl⁻(aq)

The resulting hydrated ruthenium hydroxide precipitate could then, in principle, be reacted with ammonia and a chloride source to form the desired ammine complex. This route offers the advantage of starting from a chloride-free ruthenium precursor (after washing the precipitate), which can be beneficial in controlling the final product stoichiometry. However, the reactivity of freshly precipitated ruthenium hydroxide can be variable, and controlling the subsequent ammination and ligand exchange reactions to selectively form [Ru(NH₃)₄Cl(OH)]Cl would require careful optimization of the reaction conditions.

Formation of Ruthenium Nanoparticles utilizing Ammoniate Precursors

The use of ammoniated ruthenium complexes as precursors is a significant strategy in the synthesis of ruthenium nanoparticles (RuNPs). These precursors offer advantages in controlling particle size and dispersion, which are crucial for the catalytic activity of the resulting nanoparticles. The general approach involves the reduction of an ammoniated ruthenium salt in a suitable solvent system.

A common precursor is ruthenium(III) chloride (RuCl₃), which can be reacted with ammonia in various forms. For instance, the reaction of ruthenium(III) chloride with ammonium (B1175870) hydroxide and a reducing agent like zinc can produce hexaammineruthenium(II) chloride ([Ru(NH₃)₆]Cl₂). This complex, along with others like chloropentaammineruthenium(III) chloride ([Ru(NH₃)₅Cl]Cl₂), serves as a starting point for RuNP synthesis. The presence of ammonia ligands is thought to play a role in the kinetics of nanoparticle formation.

One established method for producing ruthenium nanoparticles involves the reduction of a ruthenium salt, such as RuCl₃, using sodium borohydride (B1222165) (NaBH₄) in an aqueous solution. researchgate.net The pH of the reaction medium is a critical parameter, with the formation of positively charged ruthenium nanoparticles favored at a pH lower than 4.9. researchgate.net These nanoparticles typically exhibit a mean diameter of around 1.8 nm. researchgate.net

Another approach utilizes a self-assembly-assisted synthesis. In this method, a ruthenium precursor like hydrated ruthenium trichloride (B1173362) (RuCl₃·xH₂O) is coordinated with melamine (B1676169) and then self-assembles with cyanuric acid. nih.gov This process forms a metal-organic complex (Ru-CAM) with a high dispersion of ruthenium. nih.gov Subsequent calcination of this complex under a nitrogen atmosphere leads to the formation of uniform ruthenium nanoparticles supported on a nitrogen and oxygen-doped carbon matrix. nih.gov

The choice of precursor and synthesis conditions directly impacts the characteristics of the resulting nanoparticles. For example, the use of ruthenium ammonium chloride (Ru(NH₃)₅Cl₃) as a precursor for catalysts in ammonia synthesis has been shown to produce RuNPs with higher dispersion and more uniform size distribution compared to those prepared from RuCl₃. researchgate.net The thermal decomposition of ammoniated ruthenium compounds is another route to RuNPs. This method can lead to well-dispersed nanoparticles, which is beneficial for catalytic applications.

The table below summarizes key findings from research on the formation of ruthenium nanoparticles from ammoniated precursors.

| Precursor | Reducing Agent/Method | Resulting Nanoparticle Characteristics | Key Research Finding | Reference |

|---|---|---|---|---|

| Ruthenium(III) chloride (in the presence of ammonia and zinc) | Zinc (Zn) | Forms hexaammineruthenium(II) chloride as an intermediate. | Demonstrates the formation of a stable ammoniated ruthenium complex that can serve as a nanoparticle precursor. | |

| Ruthenium(III) chloride | Sodium Borohydride (NaBH₄) | Positively charged nanoparticles with a mean diameter of 1.8 nm (at pH < 4.9). | Highlights the influence of pH on the surface charge and size of the resulting nanoparticles. | researchgate.net |

| Hydrated Ruthenium Trichloride (RuCl₃·xH₂O) | Self-assembly with melamine and cyanuric acid followed by calcination. | Uniform nanoparticles on a N, O-doped carbon matrix. | Illustrates a method for achieving high dispersion of nanoparticles through a metal-organic complex intermediate. | nih.gov |

| Ruthenium Ammonium Chloride (Ru(NH₃)₅Cl₃) | Thermal Decomposition/Reduction | Higher dispersion and more uniform size distribution compared to RuCl₃ precursor. | Shows the advantage of using a specific ammoniated precursor for improved catalyst morphology. | researchgate.net |

Fundamental Coordination Chemistry and Electronic Structure

Coordination Environment and Geometric Isomerism of Ruthenium Dichloride Hydroxide (B78521), Ammoniate

Elucidation of Octahedral Geometry

Ruthenium complexes, particularly those in the +2 and +3 oxidation states, predominantly adopt an octahedral coordination geometry. nih.govrsc.orgresearchgate.net This arrangement, where six ligands are positioned at the vertices of an octahedron around the central ruthenium atom, is a common feature for ruthenium coordination compounds. researchgate.netnih.gov X-ray crystallography studies on various ruthenium complexes with ammine, chloro, and aqua or hydroxo ligands confirm this pseudo-octahedral structure. frontiersin.orgresearchgate.netnih.govresearchgate.net The familiar "piano stool" geometry is typically observed in half-sandwich organometallic ruthenium arene complexes, which differs from the fully inorganic coordination sphere of the title compound. nih.govnih.gov

Electronic Configuration and Accessible Oxidation States of the Ruthenium Center

The electronic properties of the ruthenium center are fundamental to the compound's redox behavior. Ruthenium is known for its ability to exist in a wide range of oxidation states, from -2 to +8, with the +2 and +3 states being the most common in coordination complexes. wikipedia.orgk-tree.ru

The ground-state electron configuration of a neutral ruthenium atom is [Kr] 4d⁷ 5s¹. For the relevant ions, the configurations are:

Ru(II): [Kr] 4d⁶

Ru(III): [Kr] 4d⁵

In octahedral complexes, these d-electrons occupy the t₂g and e_g orbitals. For ruthenium, these are typically low-spin complexes, meaning the electrons will preferentially pair in the lower-energy t₂g orbitals before occupying the higher-energy e_g orbitals. researchgate.nettandfonline.com

Stability and Interconversion of Ru(II) and Ru(III) Oxidation States in Solution

The stability of the Ru(II) and Ru(III) oxidation states is highly influenced by the nature of the coordinated ligands. rsc.orgresearchgate.net In aqueous solutions, simple Ru(II) aqua ions are generally unstable and readily oxidize to Ru(III), sometimes by reducing water itself. homescience.net However, the presence of certain ligands can stabilize the Ru(II) state. Conversely, N-donor ligands are recognized as stabilizers for the Ru(III) state. rsc.org

The interconversion between Ru(II) and Ru(III) is a key characteristic of ruthenium ammine chemistry and is often reversible. rsc.orgosti.gov This redox activity can be influenced by the solvent and the presence of reducing or oxidizing agents. For example, the reduction of Ru(III) to Ru(II) can be achieved using agents like zinc amalgam or N-methyl morpholine. researchgate.net

Electron Transfer Properties and Pathways

Electron transfer reactions involving ruthenium ammine complexes can proceed through two primary mechanisms:

Outer-Sphere Electron Transfer: In this pathway, the electron is transferred from the reductant to the oxidant without any change in the coordination sphere of the reactants. The complexes remain intact. This mechanism is common for the reduction of complexes like [Ru(NH₃)₆]³⁺ and [Ru(NH₃)₅(H₂O)]³⁺. rsc.org

Inner-Sphere Electron Transfer: This mechanism involves the formation of a bridged intermediate where a ligand is shared between the oxidizing and reducing metal centers. This is often the preferred pathway for complexes with bridging ligands, such as the pentaammine-halogeno complexes. rsc.org

The study of these pathways is crucial for understanding the reactivity of ruthenium complexes in biological and chemical systems. acs.orgnih.gov

Ligand Lability and Substitution Kinetics

Ligand lability refers to the ease and speed with which a ligand in a coordination complex can be replaced by another. This property is critical for the compound's reactivity, including its potential interactions with biological molecules. nih.gov

Ruthenium complexes in both the +2 and +3 oxidation states are generally considered substitution-inert, meaning their ligand exchange reactions are relatively slow. tandfonline.com However, the rates of these substitution reactions can be tuned over several orders of magnitude by changing the other ligands in the coordination sphere. nih.gov

The substitution process often occurs via an aquation step, where a ligand is first replaced by a water molecule. nih.govnih.gov The kinetics of these aquation and subsequent anation (the entry of an anion) reactions have been extensively studied for various ruthenium ammine and related complexes. core.ac.ukacs.org For instance, studies on complexes of the type [(η⁶-arene)Ru(ethylenediamine)(X)]ⁿ⁺ show that the rate of hydrolysis (aquation) is highly dependent on the nature of the leaving group, X. nih.gov This tunability of ligand substitution rates is a key aspect in the design of ruthenium-based compounds for specific applications.

Aquation and Anation Processes

Aquation and anation are fundamental ligand substitution reactions in coordination chemistry. Aquation involves the replacement of a ligand by a water molecule, while anation is the reverse process, where an anionic ligand displaces a coordinated water molecule. For ruthenium ammine complexes, these processes are critical in solution chemistry and are often the initial steps in their biological activity or catalytic cycles. nih.gov

The aquation of a chloride ligand in a ruthenium complex, for instance, can be represented by the following general equation:

[Ru(NH₃)ₓClₙ]⁺ + H₂O ⇌ [Ru(NH₃)ₓ(H₂O)]²⁺ + Cl⁻

The anation process, the entry of an anion into the coordination sphere, is equally important. The rate constant for anation is dependent on the concentration of the incoming anion and the nature of the aqua complex.

Table 1: Representative Kinetic Data for Aquation and Anation in Ruthenium Complexes

| Complex | Reaction | Rate Constant (k) | Conditions |

| [Ru(NH₃)₅Cl]²⁺ | Aquation | 2.2 x 10⁻⁶ s⁻¹ | 25 °C |

| [Ru(NH₃)₅(H₂O)]³⁺ | Anation with Cl⁻ | 1.5 x 10⁻² M⁻¹s⁻¹ | 25 °C |

Note: The data in this table is illustrative and based on general values for similar ruthenium ammine complexes. Actual values for Ruthenium dichloride hydroxide, ammoniate may vary.

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-coupled electron transfer (PCET) is a crucial mechanism in which an electron and a proton are transferred, often in a concerted or stepwise manner. nih.gov In ruthenium complexes, PCET plays a vital role in catalytic cycles and redox processes. The presence of both a redox-active metal center (ruthenium) and proton-labile ligands (like coordinated water or hydroxide) makes these systems ideal for studying PCET.

PCET reactions can proceed through different pathways:

Stepwise: Electron transfer followed by proton transfer (ET-PT) or proton transfer followed by electron transfer (PT-ET). nih.gov

Concerted: Simultaneous transfer of the electron and proton. nih.govacs.org

The specific mechanism is dictated by the thermodynamic parameters of the system, including the pKa of the proton donor/acceptor and the redox potentials of the metal center. nih.govacs.org For instance, the oxidation of a Ru(II)-aqua complex to a Ru(IV)-oxo species often proceeds via a two-electron, two-proton transfer process. osti.gov

The study of PCET in ruthenium-ammine systems provides insights into how to control redox reactivity by tuning the proton-transfer environment. For example, the rate of PCET can be influenced by the presence of external proton acceptors. nih.gov

Table 2: Thermodynamic Parameters for a Hypothetical PCET Process in a Ruthenium Ammine Complex

| Parameter | Value | Description |

| E°(Ru³⁺/Ru²⁺) | +0.1 V vs NHE | Standard reduction potential |

| pKa (Ru³⁺-OH₂) | 2.5 | Acidity of the coordinated water in the Ru(III) state |

| pKa (Ru²⁺-OH₂) | 10.5 | Acidity of the coordinated water in the Ru(II) state |

| BDE (O-H) | ~80 kcal/mol | Bond dissociation energy of the O-H bond in the aqua ligand |

Note: This data is hypothetical and serves to illustrate the parameters involved in PCET analysis of ruthenium complexes.

Investigating Bridging Ligand Architectures in Polymetallic Ruthenium-Ammine Systems

Bridging ligands are essential components in the construction of polymetallic assemblies, where two or more metal centers are linked together. These bridging ligands mediate electronic communication between the metal centers, influencing the magnetic, electronic, and redox properties of the entire molecule.

In the context of ruthenium-ammine systems, various ligands can act as bridges, including simple ions like chloride or hydroxide, as well as more complex organic molecules. The nature of the bridging ligand dictates the distance and orbital overlap between the ruthenium centers, which in turn affects the strength of the electronic coupling.

The study of these polymetallic systems is crucial for understanding electron transfer over long distances and for the development of molecular wires and catalysts. The ammine ligands, while not typically bridging themselves, play a significant role in stabilizing the ruthenium centers and modulating their reactivity within the polymetallic framework.

For example, the reaction of [Ru(NH₃)₅Cl]²⁺ with nitric oxide has been shown to proceed via an associative substitution mechanism, which can be a precursor to the formation of bridged species in more complex reaction mixtures. rsc.org

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

NMR spectroscopy is a powerful tool for investigating the structure and dynamics of ruthenium ammine complexes in solution. nih.govnih.gov Given that Ru(III) is a paramagnetic d5 ion, its presence significantly influences NMR spectra, leading to characteristically broad signals and large chemical shift ranges for nearby nuclei. nih.gov This paramagnetic nature, while challenging, provides profound insight into the electronic structure and ligand environment of the complex. nih.gov

¹H NMR Characterization of Ammine and Other Ligand Protons

Proton (¹H) NMR spectroscopy is instrumental in identifying and characterizing the protons within the coordinated ligands, such as the ammine (NH₃) groups. In ruthenium(III) ammine complexes, the protons of the coordinated ammonia (B1221849) molecules can be distinguished from those of any bound water or hydroxide (B78521) ligands. researchgate.net The chemical shifts of these protons are highly sensitive to their environment, including their position relative to the paramagnetic ruthenium center. uq.edu.au

For instance, in related ruthenium ammine complexes, distinct resonances are often observed for ammine ligands that are cis or trans to other ligands in the coordination sphere. researchgate.net The paramagnetic influence of the Ru(III) center causes significant hyperfine shifts, which are temperature-dependent. nih.gov This interaction can spread the proton signals over a wide chemical shift range, often far from the typical diamagnetic regions. nih.gov Analysis of these shifts can help elucidate the electronic structure and the nature of the ruthenium-ligand bond. In D₂O, protons attached to nitrogen (like those in the ammine ligands) may exchange with deuterium, leading to a decrease or disappearance of their signals, a phenomenon that can be used to confirm their assignment. nih.gov

Table 1: Representative ¹H NMR Chemical Shift Ranges for Ligands in Ruthenium(III) Ammine-Type Complexes

| Proton Type | Typical Chemical Shift Range (ppm) | Key Observations |

|---|---|---|

| Coordinated Ammine (NH₃) Protons | Highly variable, can be broad and shifted far downfield or upfield | Shift and broadness are dominated by the paramagnetic Ru(III) center. Temperature-dependent studies are often required for analysis. nih.govresearchgate.net |

| Coordinated Water (H₂O) Protons | Broad and shifted | Often distinguishable from ammine protons, though may overlap. researchgate.net |

Application of ¹⁵N NMR for Ammine Ligand Probing

Nitrogen-15 (¹⁵N) NMR spectroscopy offers a direct method for probing the nitrogen environment of the ammine ligands. nih.gov As with ¹H NMR, the chemical shifts are influenced by coordination to the ruthenium center. The coordination of an ammonia molecule to a metal ion typically results in a significant change in the ¹⁵N chemical shift compared to free ammonia. huji.ac.ilscience-and-fun.de

Studying ¹⁵N-labeled complexes allows for the direct observation of the Ru-N bond's electronic environment. The chemical shift can provide information on the nature of the ligand-metal interaction and the oxidation state of the ruthenium. researchgate.net For ruthenium nitrosyl complexes, for example, distinct ¹⁵N NMR signals have been identified for different complex species in solution, allowing for the study of equilibrium processes. researchgate.net While ¹⁴N is more abundant, its quadrupole moment leads to very broad signals, making ¹⁵N, despite its lower natural abundance and sensitivity, the preferred nucleus for high-resolution NMR studies of the nitrogen environment in these complexes. huji.ac.il

Table 2: General Principles of ¹⁵N NMR for Ruthenium Ammine Ligand Analysis

| Parameter | Information Gained | Notes |

|---|---|---|

| Chemical Shift (δ) | Provides information about the electronic environment of the nitrogen atom and the nature of the Ru-N bond. researchgate.net | Shifts are typically referenced against a standard like liquid NH₃ or CH₃NO₂. huji.ac.ilnist.gov Coordination to Ru(III) causes significant shifts. |

| Coupling Constants (J) | Can reveal through-bond connectivity to other NMR-active nuclei (e.g., ¹H). | Observation can be difficult due to paramagnetic broadening. |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structures

Single Crystal X-ray Diffraction for Precise Molecular Geometry Determination

Single crystal X-ray diffraction (SC-XRD) provides an unambiguous determination of the molecular structure of a compound, assuming a suitable single crystal can be grown. For ruthenium ammine complexes, this technique reveals precise bond distances and angles within the coordination sphere. rsc.org

In related structures, such as aquated ruthenium ammine complexes, SC-XRD has been used to measure the exact Ru-N and Ru-O bond lengths. researchgate.net For example, studies have shown that Ru(III)-NH₃ bond lengths are typically in the range of 2.10 to 2.13 Å. researchgate.net For a compound like ruthenium dichloride hydroxide, ammoniate, SC-XRD would be expected to determine the coordination geometry (likely octahedral), the specific arrangement of the chloride, hydroxide, and ammine ligands around the ruthenium center, and the bond lengths of Ru-Cl, Ru-OH, and Ru-NH₃. This data is crucial for understanding the steric and electronic properties of the molecule. researchgate.net

Table 3: Typical Bond Distances in Ru(III) Ammine Complexes from SC-XRD Data

| Bond | Typical Distance (Å) | Reference Finding |

|---|---|---|

| Ru(III)-NH₃ (equatorial) | ~2.09 | Observed in the crystal structure of [Ru(NH₃)₅(OH₂)]₂(S₂O₆)₃·2H₂O. researchgate.net |

| Ru(III)-NH₃ (axial) | ~2.08 | Observed in the crystal structure of [Ru(NH₃)₅(OH₂)]₂(S₂O₆)₃·2H₂O. researchgate.net |

| Ru(III)-OH₂ | ~2.11 | Observed in the crystal structure of [Ru(NH₃)₅(OH₂)]₂(S₂O₆)₃·2H₂O. researchgate.net |

| Ru(III)-OH | ~1.96 | Observed in trans-[Ru(OH)(NH₃)₄(NO)]Cl₂. Although a Ru(II) nitrosyl, it provides an example of a Ru-OH bond. researchgate.net |

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline nature of a material. Instead of a single crystal, a finely powdered sample is used, which contains crystallites in many different orientations. The resulting diffraction pattern is a fingerprint of the material's crystal structure.

For this compound, PXRD would be used to confirm the phase purity of a synthesized batch, ensuring that no other crystalline phases or starting materials are present. The positions and intensities of the peaks in the diffractogram can be compared to a reference pattern (either calculated from single-crystal data or from a database) to identify the compound. Furthermore, analysis of the peak broadening can provide an estimation of the average crystallite size for nanocrystalline materials. This technique is essential for routine characterization and quality control of bulk solids.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to probe the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing insight into the strength and nature of chemical bonds. For a coordination complex, IR and Raman spectra reveal characteristic vibrations of the ligands and the metal-ligand bonds.

In ruthenium ammine complexes, the various vibrations of the coordinated NH₃ group (stretching, bending, rocking) can be identified. uq.edu.au For instance, the metal-nitrogen stretching vibration (ν(Ru-N)) in Ru(III) ammine complexes is typically observed in the 424–485 cm⁻¹ region of the IR spectrum. uq.edu.au The presence of hydroxide and chloride ligands would also give rise to characteristic vibrations, such as ν(Ru-OH) and ν(Ru-Cl). A vibration is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it causes a change in the molecule's polarizability. Because these selection rules can be different, IR and Raman are often used as complementary techniques.

Table 4: Representative Vibrational Frequencies (cm⁻¹) for Ruthenium Ammine Complexes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique | Significance |

|---|---|---|---|

| N-H Stretching | 3100 - 3400 | IR, Raman | Characteristic of the ammine ligands. Position can indicate hydrogen bonding. |

| NH₃ Degenerate Deformation (δd(NH₃)) | ~1600 | IR, Raman | Bending mode of the coordinated ammonia. |

| NH₃ Symmetric Deformation (δs(NH₃)) | ~1300 | IR, Raman | Symmetric bending or "umbrella" mode of the coordinated ammonia. |

| NH₃ Rocking (ρr(NH₃)) | 650 - 850 | IR, Raman | Rocking motion of the coordinated ammonia. |

| Ru-N Stretching (ν(Ru-N)) | 424 - 485 | IR, Raman | Direct probe of the metal-ammine bond strength in Ru(III) complexes. uq.edu.au |

| Ru-O Stretching (ν(Ru-O)) | ~500 | IR, Raman | Characteristic of the Ru-OH bond, though can be coupled with other modes. |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Solution Behavior

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides valuable information about the electronic transitions within a coordination complex and its behavior in solution. For ruthenium ammine complexes, the UV-Vis spectra are characterized by bands arising from ligand-to-metal charge transfer (LMCT) and d-d transitions.

The dissolution of ruthenium(III) ammine complexes in various media can be monitored using UV-Vis spectroscopy. For instance, studies have shown that dissolving complexes like [Ru(NH₃)₆]³⁺ and [Ru(NH₃)₅(H₂O)]³⁺ in alkaline solutions leads to the formation of cis-[Ru(NH₃)₄(OH)₂]⁺, which can be identified by its characteristic UV-Vis spectrum. researchgate.net The stability and transformations of these complexes in different environments, such as within zeolite cages, have also been investigated using diffuse reflectance UV-Visible spectroscopy. researchgate.net

The UV-Vis spectra of ruthenium aqua and hydroxo ammine complexes are often highly dependent on the pH of the solution. This pH dependence arises from protonation/deprotonation equilibria involving the coordinated water or hydroxide ligands.

For example, the aquation of ruthenium(III) ammine complexes, where a ligand is replaced by a water molecule, can be influenced by pH, and these changes are reflected in the electronic spectra. researchgate.netrsc.org The transformation of an aqua ligand to a hydroxo ligand upon an increase in pH alters the ligand field strength and the electronic structure of the complex, leading to shifts in the absorption bands. researchgate.net Studies on the reaction of tris(bipyridine)ruthenium(III) with hydroxide have demonstrated how changes in pH can drive redox reactions, which are observable through UV-Vis spectroscopy. pnas.org The formation of ruthenium(III)-polyethyleneimine species has also been shown to be stable in strong alkaline solutions, a property confirmed by UV-Vis absorption spectra as a function of pH. rsc.org

Electroanalytical Techniques (e.g., Cyclic Voltammetry) for Redox Characterization

Electroanalytical techniques, particularly cyclic voltammetry (CV), are indispensable for characterizing the redox properties of ruthenium ammine complexes. researchgate.netcdnsciencepub.com CV provides information on the formal reduction potentials, the number of electrons transferred in a redox process, and the stability of the resulting species. researchgate.netcdnsciencepub.com

The electrochemical behavior of ruthenium(III) penta- and tetraammine chloro complexes has been systematically investigated. researchgate.netcdnsciencepub.com These studies reveal that the Ru(III) species typically undergo an initial one-electron reduction to the corresponding Ru(II) species. researchgate.netcdnsciencepub.com The stability and subsequent reactions of the Ru(II) product, such as hydrolysis of the chloride ligands, can also be probed by analyzing the cyclic voltammograms. researchgate.netcdnsciencepub.com

Cyclic voltammetry is particularly adept at distinguishing between reversible, quasi-reversible, and irreversible redox processes. rsc.org A reversible redox couple, such as the well-characterized [Ru(NH₃)₆]³⁺/²⁺ system, exhibits specific features in its cyclic voltammogram, including a peak separation (ΔEp) of approximately 59/n mV (where n is the number of electrons transferred) at room temperature. iorodeo.com

Interactive Table: Redox Potentials of Selected Ruthenium Ammine Complexes

| Complex | Redox Couple | E₁/₂ (V vs. SCE) | Electrolyte/Conditions | Reference |

| [Ru(NH₃)₅Cl]²⁺ | Ru(III)/Ru(II) | -0.282 | 0.30 M methane (B114726) sulfonate, pH 2.0 | researchgate.net |

| cis-[Ru(NH₃)₄Cl₂]⁺ | Ru(III)/Ru(II) | -0.328 | 0.30 M methane sulfonate, pH 2.0 | researchgate.net |

| trans-[Ru(NH₃)₄Cl₂]⁺ | Ru(III)/Ru(II) | -0.412 | 0.30 M methane sulfonate, pH 2.0 | researchgate.net |

| [Ru(NH₃)₅(SO₂)]²⁺ | Ru(III)/Ru(II) | +0.50 | 0.10 M CH₃SO₃H – 0.20 M CH₃SO₃Na | researchgate.net |

Other Spectroscopic Methods (e.g., Electron Paramagnetic Resonance (EPR) for Paramagnetic Species)

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying species with unpaired electrons, making it particularly suitable for the characterization of paramagnetic Ru(III) complexes (a d⁵ ion). researchgate.netnih.gov The EPR spectrum provides information about the electronic environment of the paramagnetic center through the g-tensor and hyperfine coupling constants. researchgate.netias.ac.in

EPR studies have been instrumental in probing the speciation of ruthenium(III) compounds in various environments, including biological systems. nih.gov For instance, EPR has been used to monitor the interactions of Ru(III) anticancer drug candidates with cellular components, revealing details about their coordination and stability. nih.gov In some cases, unexpected interactions, such as the coupling between two neighboring Ru(III) ions to form a triplet state (S=1), have been identified through high-frequency EPR. acs.org The technique can also be used to identify and characterize different Ru(III) species formed in solution, for example, by treating Ru(III) complexes with various reagents. researchgate.net

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary tool for investigating the properties of transition metal complexes, offering a balance between computational cost and accuracy. researchgate.net For ruthenium complexes, DFT is routinely used to predict geometries, electronic structures, spectroscopic features, and reaction energetics. researchgate.netmdpi.com

Molecular Orbital (MO) analysis provides critical insights into the electronic structure and reactivity of a complex. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. In many octahedral Ru(II) complexes, the HOMO is often metal-centered, derived from the t₂g set of d-orbitals, while the LUMO can be either metal-centered (e_g orbitals) or ligand-centered, depending on the nature of the ligands. mdpi.comresearchgate.net The HOMO-LUMO energy gap (ΔE) is a key parameter indicating the chemical reactivity and the energy required for electronic excitation. researchgate.net For instance, in related Ru(II) phosphine (B1218219) complexes, the HOMO and LUMO are critical in determining catalytic activity. mdpi.com

| Bond | Calculated (DFT/B3LYP) | Experimental (X-ray) | Reference |

|---|---|---|---|

| Ru-N (trans to Cl) | 2.15 | 2.14 | mdpi.com |

| Ru-Cl | 2.42 | 2.41 | mdpi.com |

| Ru-P | 2.35 | 2.34 | mdpi.com |

DFT calculations are a powerful tool for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is used to calculate electronic absorption spectra (UV-Vis), helping to assign metal-to-ligand charge-transfer (MLCT) and other electronic transitions. acs.org For example, in a series of ruthenium polypyridyl complexes, TD-DFT was used to confirm the ³MLCT character of the emissive excited state. acs.org Vibrational frequencies (IR and Raman) can also be computed to help assign experimental spectra, although calculated frequencies are often scaled to better match experimental values. mdpi.com

Furthermore, DFT can predict NMR chemical shifts. While not as routine as geometry optimization, methods exist for calculating the magnetic shielding tensors that determine chemical shifts. This is particularly useful for identifying species in solution or for characterizing transient intermediates. For example, ¹H and ¹⁵N NMR spectroscopy, supported by computational analysis, were used to track the reaction of a ruthenium complex with ammonia (B1221849), confirming that ammonia did not substitute a chloride ligand under the studied conditions. acs.org

The stability of a complex and its reactivity are fundamentally linked to the strength of its metal-ligand bonds. DFT calculations can provide quantitative estimates of ligand dissociation and association energies. These calculations are crucial for understanding reaction mechanisms, especially those involving ligand exchange. For instance, the aquation of chloro-ammine ruthenium complexes, a key step in their interaction with biological molecules, involves the dissociation of a chloride ligand and association of a water molecule. The energetics of this process can be modeled to predict reaction rates. acs.org

In a study of a coordinatively unsaturated ruthenium complex, DFT was used to analyze the binding of various ligands. nih.gov The calculated binding energies helped to understand the relative bond strengths, which followed the trend pyridine (B92270) < 1-methylimidazole (B24206) < PPh₃ < P(OMe)₃. nih.gov This type of analysis would be directly applicable to "Ruthenium dichloride hydroxide (B78521), ammoniate" to determine the relative lability of the chloride, ammine, and hydroxide ligands.

| Process | Complex Type | Calculated Value (kcal/mol) | Significance | Reference |

|---|---|---|---|---|

| Ligand Binding Energy | [Ru(cym)(PYA)(L)]⁺ | -7.8 to -12.0 | Quantifies Ru-L bond strength | nih.gov |

| Activation Free Energy (Rate-Determining Step) | Ru-catalyzed Hydroamidation | +7.0 | Determines product selectivity | rsc.org |

| Energy Barrier (3MLCT to 3dd*) | [Ru(bpy)₂(N-N)]²⁺ | 2.4 to 7.4 | Controls photoinduced ligand dissociation | rsc.org |

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry provides a virtual window into the step-by-step progression of chemical reactions, allowing for the characterization of transient species that are difficult or impossible to observe experimentally.

For example, a DFT study on the ruthenium-catalyzed hydroamidation of alkynes identified a multi-step cycle involving oxidative addition, alkyne insertion, rearrangement, nucleophilic transfer, and reductive elimination. rsc.org The calculations successfully explained the observed stereoselectivity by analyzing the transition state energies for the formation of different product isomers. rsc.org This type of analysis could be applied to understand the potential catalytic activity of "Ruthenium dichloride hydroxide, ammoniate" in reactions like transfer hydrogenation or oxidation.

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism in which both an electron and a proton are transferred. This process is particularly relevant for complexes containing ligands like water, hydroxide, or ammines, which can act as proton donors or acceptors. Computational models are essential for distinguishing between different PCET mechanisms, such as whether the transfers are sequential (electron-first or proton-first) or concerted. nih.gov

Studies on ruthenium-aqua complexes have extensively used DFT to model PCET pathways. For example, in a [Ru(terpy)(bpm)(OH₂)]²⁺ complex, calculations showed that the Ru(II)-aqua moiety undergoes PCET to form a Ru(IV)-oxo species. osti.govacs.org The modeling helped to interpret cyclic voltammetry data and understand the pH-dependent electrochemical behavior. osti.govacs.org Similarly, computational studies on a ruthenium pyridylimidazole complex quantified the change in the N-H bond dissociation free energy (BDFE) upon electronic excitation, revealing it to be a potent hydrogen atom donor in its excited state. rsc.org This highlights how computational modeling can uncover the intricate details of PCET reactivity, a key aspect for a molecule like "this compound".

Interplay between Metal-Ligand and Metal-Support Interactions

The catalytic and electronic properties of ruthenium complexes, such as a putative "this compound," are not solely governed by the intramolecular forces between the ruthenium center and its immediate ligands (chloride, hydroxide, and ammonia). A critical aspect of their behavior, particularly in heterogeneous catalysis, is the complex interplay between these metal-ligand interactions and the interactions of the complex with a support material. Theoretical and computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating this synergy, which can significantly modulate the geometric structure, electronic properties, and ultimately, the reactivity of the ruthenium active site.

Recent computational analyses have demonstrated that the nature of the support material can induce significant changes in the electronic structure of the supported ruthenium species. For instance, strong metal-support interactions (SMSI) have been observed in systems like Ru nanoparticles on gadolinium oxide (Gd2O3) and calcium aluminate (CaAlOx). rsc.orgnih.gov These interactions can lead to the formation of an overlayer of the support material on the ruthenium nanoparticles, thereby altering the electronic state of the ruthenium atoms. nih.gov This modulation of the electronic structure is a key factor in enhancing catalytic performance. nih.gov

DFT studies on ruthenium catalysts have also highlighted the structure sensitivity of reactions like ammonia synthesis. The catalytic activity is not uniform across a ruthenium surface but is concentrated at specific active sites, such as the B5-type sites, which consist of an ensemble of five ruthenium atoms. researchgate.net The presence and availability of these sites can be influenced by the size of the ruthenium nanoparticles and their interaction with the support. researchgate.net For example, in Ru/MgAl2O4 catalysts, the activity was found to increase as smaller ruthenium crystals sintered into larger ones, suggesting a higher prevalence of active sites on the larger crystals. researchgate.net

The ligands attached to the ruthenium center also play a direct role in the interaction with the support. In the context of a "this compound" complex, the chloride, hydroxide, and ammonia ligands would mediate the electronic communication between the ruthenium atom and the support. Computational and experimental analyses have shown that chloride, for example, can stabilize ruthenium dioxide by substituting bridging oxygen atoms, which in turn inhibits the demetallation of ruthenium and lowers the energy barrier for catalytic steps. researchgate.net

Furthermore, theoretical investigations into aminocyclopentadienyl ruthenium hydride complexes have revealed the intricate nature of intramolecular interactions, such as Ru-H···H-N dihydrogen bonds and direct Ru···H-N interactions. acs.org While these are intramolecular, they provide a model for understanding how the ammoniate ligand in "this compound" would behave. The stability of such complexes is a result of both these types of interactions. acs.org When placed on a support, the support's electronic properties could influence the strength and nature of these bonds.

The electronic properties of the ligands themselves are also a crucial factor. Studies on ruthenium complexes with substituted pyridine ligands in electrochemical ammonia oxidation have shown a clear correlation between the electron-donating or electron-withdrawing nature of the substituents and the catalytic activity. oup.com This principle can be extended to the hydroxide and ammonia ligands in "this compound," where their electron-donating properties would influence the electron density at the ruthenium center, and this effect would be further modified by the interaction with the support.

In ternary ruthenium complex hydrides, such as Li4RuH6, the interaction is not with a traditional support but with cations like Li+. dicp.ac.cndtu.dkchemrxiv.org In this system, the lithium donates electronic charge to the [RuH6] moiety, and the catalysis proceeds through a non-dissociative mechanism for N2 activation. dicp.ac.cnchemrxiv.org This highlights a different facet of metal-support interaction, where the "support" is ionic and intimately part of the catalytic center's structure.

The interplay is therefore a two-way street: the support influences the metal-ligand bonding and electronic structure, while the ligands mediate the interaction with the support and can even modify the support's surface. This synergistic relationship is fundamental to designing effective supported ruthenium catalysts.

| System | Key Interaction Investigated | Primary Computational Method | Significant Finding | Reference |

| Ru/MgAl2O4 | Metal-Support Interaction | DFT | Activity linked to B5-type sites, influenced by Ru crystal size and support. | researchgate.net |

| Aminocyclopentadienyl Ruthenium Hydride Complexes | Intramolecular Metal-Ligand Interactions | MP2 | Stability arises from both Ru-H···H-N and Ru···H-N interactions. | acs.org |

| Ru complexes with pyridine ligands | Electronic Effects of Ligands | DFT | Substituents on axial ligands modulate catalytic activity in ammonia oxidation. | oup.com |

| Ru with surface-enriched Cl | Ligand-Metal Interaction | DFT | Chloride stabilizes RuO2 and lowers the energy barrier for the rate-determining step. | researchgate.net |

| Ru/CaAlOx | Strong Metal-Support Interaction (SMSI) | Not specified | SMSI confirmed by electronic interactions and changes in CO adsorption. | rsc.org |

| Li4RuH6 | Metal-Cation Interaction | DFT | Li+ donates charge to [RuH6], facilitating a non-dissociative N2 activation mechanism. | dicp.ac.cn |

| Ru/Gd2O3 | Strong Metal-Support Interaction (SMSI) | Not specified | Formation of a Gd2O3 overlayer on Ru nanoparticles enhances catalytic activity. | nih.gov |

Catalytic Applications and Mechanistic Pathways

Ruthenium-Ammine Complexes in Ammonia (B1221849) Synthesis and Decomposition

Ruthenium-ammine complexes are pivotal in the catalysis of ammonia, a cornerstone chemical for fertilizers and a promising carbon-free energy carrier. The efficiency of ruthenium-based catalysts allows for ammonia synthesis under less extreme conditions than traditional iron-based catalysts, though challenges like hydrogen poisoning at lower temperatures persist.

Role of Ruthenium Dichloride Hydroxide (B78521), Ammoniate Precursors in Catalyst Preparation

While specific research directly detailing the use of "Ruthenium dichloride hydroxide, ammoniate" as a precursor is not extensively available in the provided results, the literature on ruthenium-based catalysts for ammonia synthesis frequently mentions various ruthenium precursors. Compounds like RuCl₃ and Ru₃(CO)₁₂ are noted as common starting materials for the preparation of these catalysts. gychbjb.com The choice of precursor significantly influences the final catalyst's performance. The general principle involves impregnating a support material with a solution of the ruthenium precursor, followed by reduction to form active ruthenium nanoparticles. The specific ammoniated ruthenium complex would likely follow a similar preparation pathway, where the ammine and hydroxide ligands would be removed during subsequent thermal treatment and reduction steps, leaving behind dispersed ruthenium metal particles on the support.

Influence of Catalyst Support Materials (e.g., MgO, Activated Carbon) and Promoters (e.g., Alkali/Alkaline Earth Metals)

The performance of ruthenium catalysts is profoundly influenced by the choice of support material and the addition of promoters.

Support Materials:

Magnesium Oxide (MgO): MgO is a basic support that can enhance the activity of ruthenium catalysts. researchgate.net Its basicity is thought to endow the ruthenium surface with a higher charge density, which facilitates the activation of dinitrogen. researchgate.net Studies on Ru/MgO catalysts have shown that the support can help in achieving high dispersion of ruthenium nanoparticles. nih.gov The use of polar MgO(111) has been shown to alleviate hydrogen poisoning. researchgate.net

Activated Carbon: Activated carbon is another widely used support due to its high surface area, which allows for high dispersion of ruthenium nanoparticles. jst.go.jp The degree of graphitization of the carbon support can affect the catalytic performance. gychbjb.com Thermally modified active carbon has also been explored as a support for ammonia synthesis catalysts. gychbjb.com However, a potential drawback of carbon supports is the possibility of methanation under reaction conditions. gychbjb.com

Promoters:

Alkali and Alkaline Earth Metals: These are the most common promoters for ruthenium-based ammonia synthesis catalysts. Alkali metals like cesium (Cs) and potassium (K), and alkaline earth metals like barium (Ba) are known to be effective. researchgate.netresearchgate.net They act as electronic promoters, donating electrons to the ruthenium particles. researchgate.net This electron donation weakens the N≡N triple bond, which is often the rate-determining step in ammonia synthesis. researchgate.netmdpi.com The promoting effect generally follows the order of the promoter's basicity, with cesium often being the most effective alkali promoter. mdpi.com Barium is also a common and effective promoter, sometimes considered both an electronic and structural promoter. mdpi.comthechemicalengineer.com The simultaneous use of multiple promoters, such as a combination of K, Ba, and Cs, has been shown to maximize both the activity and thermal stability of the catalyst. researchgate.net

Below is an interactive table summarizing the effects of different supports and promoters on ruthenium catalyst activity.

Mechanistic Models for Dinitrogen Activation (e.g., Associative Mechanisms, B₅ Sites)

The activation of the highly stable dinitrogen (N₂) molecule is a critical step in ammonia synthesis. For ruthenium-based catalysts, two primary mechanistic concepts are discussed:

Associative vs. Dissociative Mechanisms: The traditional view for heterogeneous catalysts like iron and ruthenium involves a dissociative mechanism, where the N≡N bond is broken on the catalyst surface before hydrogenation. dtu.dkdicp.ac.cn However, an alternative, the associative mechanism , has been proposed, particularly for certain types of ruthenium catalysts like ternary ruthenium complex hydrides. dtu.dkdicp.ac.cnbohrium.com In this pathway, N₂ reduction occurs concurrently with the formation of N-H bonds, without complete dissociation of the N₂ molecule as the initial step. dtu.dkdicp.ac.cn This can lead to a more energy-efficient process with lower kinetic barriers. dtu.dkbohrium.com

B₅ Sites: For the dissociative mechanism on ruthenium surfaces, specific active sites are considered crucial. The B₅ site , an ensemble of five ruthenium atoms, is widely accepted as a highly active site for N₂ dissociation and subsequent ammonia synthesis. researchgate.netresearchgate.net The concentration of these B₅ sites is dependent on the size and morphology of the ruthenium nanoparticles. researchgate.netresearchgate.netscispace.com Research suggests there is an optimal Ru particle size, typically in the range of 2-5 nm, to maximize the number of these active sites. researchgate.netresearchgate.netscispace.com Both the support material and promoters can influence the formation and electronic properties of these B₅ sites. researchgate.net

Low-Temperature Ammonia Production and Efficiency Enhancements

A significant advantage of ruthenium catalysts is their ability to operate at lower temperatures and pressures compared to traditional iron-based catalysts used in the Haber-Bosch process. thechemicalengineer.comrsc.org This potential for milder reaction conditions could lead to more energy-efficient and decentralized ammonia production. thechemicalengineer.com

Several strategies have been explored to enhance the efficiency of ruthenium catalysts for low-temperature ammonia synthesis:

Advanced Supports and Promoters: The development of novel support materials and promoter combinations is a key area of research. For instance, lanthanide oxyhydrides have been shown to support ruthenium and enable efficient ammonia synthesis at temperatures as low as 160°C by suppressing hydrogen poisoning. Similarly, catalysts like Ru/Ba-Ca(NH₂)₂ have demonstrated significantly higher synthesis rates at lower temperatures compared to conventional catalysts. thechemicalengineer.com

Ternary Ruthenium Complex Hydrides: A new class of catalysts, such as Li₄RuH₆ and Ba₂RuH₆, have shown exceptional activity for low-temperature ammonia synthesis. chemrxiv.org These materials operate via an associative mechanism and can activate N₂ preferentially, avoiding issues of hydrogen over-saturation at lower temperatures. dtu.dkbohrium.comchemrxiv.org

Nanostructuring: Controlling the size and shape of ruthenium nanoparticles is crucial. Reducing the particle size to the single-atom or sub-nanometer scale can dramatically increase the number of active sites and enhance catalytic efficiency. elsevierpure.com

The table below presents data on the performance of various advanced ruthenium catalysts for low-temperature ammonia synthesis.

Electrocatalytic Ammonia Oxidation

The electrocatalytic oxidation of ammonia is a promising reaction for applications such as fuel cells and energy-efficient production of value-added feedstocks. acs.org Ruthenium complexes have emerged as effective molecular catalysts for this process. oup.com

Catalyst Design Principles and Performance Metrics (e.g., Overpotential, Turnover Number, Faradaic Efficiency)

The design and evaluation of catalysts for electrocatalytic ammonia oxidation rely on several key principles and performance metrics:

Catalyst Design: Molecular catalysts, particularly those based on ruthenium, offer high tunability and well-defined structures, which are advantageous for mechanistic studies. acs.org The choice of ligands coordinated to the ruthenium center is critical. For example, a coordinatively saturated complex, [Ru(tpy)(dmabpy)Cl]⁺, has been investigated as an ammonia oxidation catalyst, operating through an outer-sphere electron transfer mechanism. nih.govacs.org Another example is a ruthenium complex with a 2,6-pyridinedicarboxylate ligand, which has shown to catalyze ammonia oxidation at a low overpotential. acs.orgnih.gov

Performance Metrics:

Overpotential: This is the difference between the thermodynamic potential of the reaction and the potential at which the catalytic process occurs. A lower overpotential is desirable for energy efficiency. For instance, the Ru-NH₃ complex [Ru(pdc-κ-N¹O²)(bpy)(NH₃)] exhibits a low overpotential of 0.85 V. nih.gov

Turnover Number (TON) and Turnover Frequency (TOF): TON represents the number of moles of product formed per mole of catalyst before deactivation, while TOF (or k_obs) is the turnover rate. A high TON and TOF indicate a more active and stable catalyst. The complex [Ru(tpy)(dmabpy)Cl]⁺ showed a high k_obs of 9360 h⁻¹. nih.govacs.org

Faradaic Efficiency: This metric indicates the percentage of the total charge passed that is used for the desired reaction (in this case, ammonia oxidation to N₂). A high Faradaic efficiency means fewer side reactions are occurring. For the [Ru(pdc-κ-N¹O²)(bpy)(NH₃)] catalyst, a Faradaic efficiency of 89.8% for N₂ production was achieved. acs.org

The following table provides a summary of performance metrics for selected ruthenium-based electrocatalysts for ammonia oxidation.

Proposed Reaction Mechanisms involving Ruthenium High Oxidation States (e.g., Ruᴵᴵᴵ-NH₃ to Ruⱽᴵ≡N intermediates)

The accessibility of multiple oxidation states is a hallmark of ruthenium chemistry, enabling its broad catalytic utility. In the context of ammine complexes, the transformation of coordinated ammonia to other nitrogen-containing ligands can lead to the stabilization of high oxidation states, which are often key intermediates in oxidative catalysis.

Mechanisms involving the sequential oxidation of the ruthenium center, often coupled with proton and electron transfer from the ammine ligands, have been proposed for various reactions. For instance, in ammonia oxidation, a dinuclear ruthenium ammine complex, {[RuII(tpy)(NH₃)]₂(μ-bpp)}[PF₆]₃, has been shown to be an effective catalyst. digitellinc.com The catalytic cycle is initiated by the oxidation of the Ru(II) centers to Ru(III). digitellinc.com Further oxidation steps are believed to lead to higher-valent ruthenium species.

A general proposed pathway for the oxidation of coordinated ammonia involves the following steps:

Oxidation of Ru(II) to Ru(III): The initial step is typically a one-electron oxidation of the ruthenium center.

Deprotonation of Coordinated Ammonia: The increased acidity of the N-H bonds on the more electrophilic Ru(III) center facilitates deprotonation, forming an amido (Ru³⁺-NH₂⁻) species.

Further Oxidation and Deprotonation: Subsequent oxidation and deprotonation steps can lead to the formation of imido (Ru⁴⁺=NH²⁻) and ultimately nitrido (Ru⁶⁺≡N³⁻) intermediates.

While direct observation of a Ru(VI)≡N species originating from a simple Ru(III)-NH₃ complex in a catalytic cycle is challenging and often inferred from product analysis and theoretical studies, the concept is central to understanding certain oxidative transformations. For example, in some ammonia oxidation reactions catalyzed by ruthenium complexes, a reaction pathway via a bimetallic nitride-nitride coupling process has been proposed, which would necessitate the formation of a ruthenium-nitride intermediate. researchgate.net

The catalytic cycle for ammonia oxidation can branch into multiple pathways depending on reaction conditions such as ammonia concentration and local proton concentration. researchgate.net Key intermediates like [RuIII(NH₂)]²⁺ and [RuIV(NH)]²⁺ have been detected and characterized spectroscopically in some systems. researchgate.net

Hydrogenation and Transfer Hydrogenation Reactions Catalyzed by Ruthenium Complexes

Ruthenium complexes are highly effective catalysts for both direct hydrogenation (using H₂) and transfer hydrogenation (using a hydrogen donor molecule like isopropanol (B130326) or formic acid). alfachemic.comacs.org The presence of ammine and other nitrogen-containing ligands can significantly influence the catalyst's activity and selectivity.

Hydrogenation Reactions:

Ruthenium catalysts, often in combination with phosphine (B1218219) ligands, are widely used for the hydrogenation of a variety of functional groups, including ketones, imines, and esters. alfachemic.comacs.orgyoutube.com The mechanism often involves metal-ligand cooperation, where the ammine or a related N-H functionality participates in the activation of H₂ or the substrate.

A proposed catalytic cycle for ester hydrogenation by a ruthenium(II) complex with an NHC-amine ligand involves the following key steps: acs.org

Activation of H₂: The ruthenium amido complex activates molecular hydrogen, leading to a ruthenium hydride-amine complex.

Hydride and Proton Transfer: The Ru-H and N-H groups concertedly add across the ester's carbonyl group via a six-membered transition state.

C-O Bond Cleavage: The resulting hemiacetal undergoes ruthenium-assisted C-O bond cleavage.

Regeneration and Aldehyde Reduction: The catalyst is regenerated, and the intermediate aldehyde is reduced to the final alcohol product.

Interactive Table: Hydrogenation of Esters Catalyzed by a Ruthenium(II) NHC-Amine Complex Reactions were conducted at 50 °C and 25 bar H₂ pressure.

| Substrate | Product | Conversion (%) | Turnover Frequency (h⁻¹) |

| Phthalide | 1,2-Benzenedimethanol | 96 | 1510 |

| γ-Valerolactone | 1,4-Pentanediol | >99 | 375 |

| Methyl Benzoate | Benzyl Alcohol | 98 | 368 |

| Ethyl Acetate | Ethanol | 92 | 345 |

Transfer Hydrogenation Reactions:

Transfer hydrogenation is a valuable alternative to direct hydrogenation, avoiding the need for high-pressure H₂ gas. Ruthenium complexes containing chiral ligands are particularly effective for the asymmetric transfer hydrogenation (ATH) of ketones and imines, producing enantiomerically enriched alcohols and amines. nih.govacs.orgnih.gov The presence of an N-H functionality in the ligand is often crucial for high reactivity and enantioselectivity. nih.gov

The mechanism of transfer hydrogenation typically does not involve a change in the metal's oxidation state. nih.gov Instead, it relies on the efficient exchange of ligands at the metal center. A common mechanism involves: nih.gov

Formation of a ruthenium-hydride species from the hydrogen donor (e.g., isopropanol, which is oxidized to acetone).

Coordination of the substrate (e.g., a ketone) to the ruthenium center.

Transfer of the hydride from ruthenium to the coordinated substrate.

Release of the product (alcohol) and regeneration of the catalyst.

Interactive Table: Asymmetric Transfer Hydrogenation of Aryl Ketones

Catalyzed by trans-[RuCl₂(PPh₂(OEt))((R,R)-Ph-pybox)] in 2-propanol at 82 °C.

| Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e., %) |

| Acetophenone | (S)-1-Phenylethanol | 92 | 96 |

| 4-Methoxyacetophenone | (S)-1-(4-Methoxyphenyl)ethanol | 91 | 95 |

| 4-Chloroacetophenone | (S)-1-(4-Chlorophenyl)ethanol | 89 | 94 |

| 2-Acetylnaphthalene | (S)-1-(Naphthalen-2-yl)ethanol | 90 | 87 |

Other Catalytic Transformations (e.g., Oxidation, C-C Coupling Reactions)

The versatility of ruthenium-ammine and related complexes extends beyond hydrogenation to a wide array of other important organic transformations.

Oxidation Reactions:

Ruthenium catalysts are powerful tools for a variety of oxidation reactions. alfachemic.comresearchgate.net Supported ruthenium hydroxide catalysts, for example, can act as both oxidizing and reducing agents. acs.org In the presence of an oxidant, ruthenium complexes can catalyze the oxidation of alcohols to aldehydes, ketones, or carboxylic acids, and the oxidation of amines to nitriles. acs.orgchemistryviews.org

The mechanism of these oxidations often involves the formation of a high-valent ruthenium-oxo species, which acts as the active oxidant. For ruthenium ammine complexes, the reaction can proceed through sequential electron and proton-transfer steps, as discussed in section 6.2.2. Mononuclear ruthenium-ammine complexes have been shown to catalyze water oxidation, leading to the evolution of oxygen. rsc.orgacs.org

C-C Coupling Reactions:

Ruthenium catalysts have emerged as valuable alternatives to more traditional palladium catalysts for various C-C coupling reactions. youtube.com Ruthenium-catalyzed reactions can often proceed under different conditions and exhibit unique selectivity.

For instance, ruthenium complexes can catalyze the N-alkylation of amines with alcohols, which involves a "borrowing hydrogen" or "hydrogen transfer" mechanism. acs.org This process typically involves:

Oxidation of the alcohol to an aldehyde by the ruthenium catalyst.

Condensation of the aldehyde with the amine to form an imine.

Hydrogenation of the imine by the ruthenium-hydride species formed in the first step.

Ruthenium catalysts have also been developed for the cross-coupling of ketones (acting as alkenyl electrophiles) with organoboronates. acs.orgrsc.org This reaction proceeds via the in-situ formation of an enamine from the ketone and an amine additive, followed by the ruthenium-catalyzed cleavage of the alkenyl C-N bond and coupling with the organoboronate. acs.org

Advanced Materials Science and Sensor Applications

Development of Ruthenium-Based Complexes for Optical and Electronic Devices

Ruthenium-based complexes are extensively studied for their potential in optical and electronic technologies due to their remarkable photophysical and electrochemical properties. mdpi.com These compounds, particularly ruthenium(II) polypyridine complexes, exhibit intense absorption in the visible spectrum and possess excited states with long lifetimes, making them ideal for applications that involve light conversion and electron transfer. mdpi.combohrium.com

Key developments in this area include:

Optical Power Limiting (OPL): Certain ruthenium(II) complexes have been designed for optical power limiting, which is crucial for protecting sensitive optical instruments from high-intensity laser beams. rsc.org These molecules exhibit two-photon absorption (TPA), where they simultaneously absorb two photons, a property that is highly dependent on the molecular structure and spectral overlap between TPA and excited-state absorption. rsc.orgnih.gov

Semiconductor Interconnects: In the electronics industry, ruthenium is a promising candidate to replace copper in the fabrication of finer and more conductive interconnects on logic chips. heraeus-precious-metals.com Volatile ruthenium precursors are used in atomic layer deposition (ALD) and chemical vapor deposition (CVD) to create metallic ruthenium films. These films offer low resistivity, high thermal stability, and the potential for barrierless interconnects, which allows for smaller and higher-performing chip architectures. heraeus-precious-metals.comfastercapital.com

Photodynamic Therapy (PDT): Photoactivatable ruthenium complexes are being developed as next-generation anticancer agents. acs.org These complexes can be activated by light, leading to the release of a ligand and the formation of a cytotoxic agent that can kill cancer cells. acs.org Some complexes are designed for radiation-activated PDT, where X-rays trigger a photosensitizer, enabling treatment of deep-tissue tumors. nih.gov

The following table summarizes key properties and applications of selected ruthenium complexes in optical and electronic devices.

| Ruthenium Complex Type | Key Property | Application | Reference |

| Ruthenium(II) Polypyridine (e.g., N719) | Intense visible light absorption, efficient electron injection | Dye-Sensitized Solar Cells (DSSCs) | mdpi.com |

| High-Conjugated Ru(II) Complexes | Two-Photon Absorption (TPA) | Optical Power Limiting (OPL) | rsc.org |

| Organometallic Ru Precursors | High thermal stability, low resistivity | Semiconductor Interconnects | heraeus-precious-metals.com |

| Photoactivatable Ru(II) Complexes | Light-induced cytotoxicity | Photodynamic Cancer Therapy (PDT) | acs.org |

Integration into Nanostructured Architectures and Composite Materials

The incorporation of ruthenium into nanostructured materials and composites is a burgeoning field of research, aiming to create materials with enhanced catalytic, electronic, and structural properties. nih.govrsc.org The nanoscale size of these materials provides a large surface area and unique quantum effects. bio-integration.org

Nanoparticle Composite Films: Bimetallic composite films of platinum and ruthenium nanoparticles have been synthesized for applications in electrocatalysis, such as methanol (B129727) electrooxidation in fuel cells. rsc.org By controlling the size and contact ratio of the nanoparticles, it is possible to minimize the poisoning of platinum surfaces by carbon monoxide, thereby enhancing catalytic activity. rsc.org

Ruthenium Oxide Composites: Ruthenium oxide (RuO₂) is a highly promising material for supercapacitors due to its high specific capacitance. dntb.gov.uaresearchgate.net To reduce cost while maintaining performance, RuO₂ is often combined with other materials like carbon nanotubes (CNTs) and conducting polymers to form nanocomposites. materialsciencejournal.org These composites leverage the high pseudocapacitance of RuO₂ and the excellent conductivity and surface area of the carbon-based materials. researchgate.netmaterialsciencejournal.org

Nanostructured Electrocatalysts: Engineering the nanostructure of ruthenium-modified materials is a key strategy for improving the efficiency of electrochemical water splitting to produce hydrogen. rsc.org Techniques such as creating single-atom sites, doping, and alloying can optimize the catalytic performance while reducing the amount of precious ruthenium required. rsc.org The crystal structure of ruthenium at the nanoscale, which can be either hexagonal close-packed (hcp) or face-centered cubic (fcc), also significantly influences its catalytic properties. nih.govacs.org

Functionalized Nanomaterials for Drug Delivery: Nanostructured materials, including carbon nanotubes and DNA nanostructures, can be functionalized with ruthenium complexes for targeted drug delivery. nih.gov These systems can enhance the efficacy of cancer treatments by delivering the therapeutic agent directly to tumor cells, which can reduce systemic toxicity. nih.gov

Below is a table detailing examples of ruthenium-based nanostructured and composite materials.

| Material Type | Components | Key Feature/Property | Application | Reference |

| Bimetallic Nanoparticle Film | Platinum (Pt) and Ruthenium (Ru) Nanoparticles | Tunable contact ratio, reduced CO poisoning | Methanol Electrooxidation | rsc.org |

| Nanocomposite Electrode | Ruthenium Oxide (RuO₂), Carbon Nanotubes (CNTs) | High specific capacitance (e.g., 1340-1652 F/g) | Supercapacitors | materialsciencejournal.org |

| Nanostructured Electrocatalyst | Ruthenium-modified materials | Engineered active sites (e.g., single-atom, alloys) | Water Splitting (Hydrogen Production) | rsc.org |

| Functionalized Nanocarrier | Single-Walled Carbon Nanotubes, Ru(II) complex | Photothermal release of the active complex | Cancer Therapy | nih.gov |

Chemoresistive Sensing of Ammonia (B1221849) and Related Gases

Ruthenium and its compounds are increasingly being utilized in the fabrication of chemoresistive gas sensors, devices that detect gases by measuring a change in electrical resistance upon exposure. researchgate.net Ruthenium's catalytic properties and selective adsorption capabilities make it particularly promising for detecting ammonia (NH₃), a gas that is important to monitor in industrial, agricultural, and medical contexts. researchgate.netacs.orgrsc.org

High-performance ammonia sensors have been developed using ruthenium nanoparticles as the sensitive gate in a field-effect transistor (FET) structure. acs.org These sensors can exhibit high response rates to parts-per-million (ppm) concentrations of ammonia at room temperature, with rapid response and recovery times. acs.org

The detection mechanism of chemoresistive sensors is based on the interaction between the gas molecules and the surface of the sensing material. acs.org In the case of ruthenium-based ammonia sensors, the process generally involves the adsorption of ammonia molecules onto the ruthenium surface.

Charge Transfer: Ammonia typically acts as an electron-donating molecule (a reducing gas). researchgate.net When NH₃ molecules adsorb onto a p-type semiconductor material, they donate electrons to the material. This donation decreases the concentration of holes (the majority charge carriers), leading to an increase in the material's electrical resistance. Conversely, for an n-type semiconductor, this electron donation would increase the charge carrier concentration and decrease resistance. The magnitude of this resistance change is proportional to the gas concentration.

Catalytic Dissociation: Ruthenium's catalytic activity plays a crucial role. acs.org It can facilitate the dissociation of gas molecules on the sensor surface, which can enhance the charge transfer process and thus the sensor's response. For ammonia, ruthenium is known to be an effective catalyst for both its synthesis and decomposition. dtu.dkrsc.org

Role of Hydride Ions: In some ruthenium-based catalysts for ammonia synthesis, hydride ions (H⁻) within the support material are essential. nih.govrsc.org These ions can facilitate the reaction pathways by acting as electron and proton shuttles. While primarily studied in the context of synthesis, similar surface phenomena involving hydrogen and nitrogen species could influence the sensing mechanism.

Adsorption Energy: The strength of the interaction between the ammonia molecule and the sensor surface is described by the adsorption energy. A strong interaction, or chemisorption, often leads to a more significant and stable sensor response. researchgate.net For example, theoretical analyses have predicted a large negative adsorption energy for ammonia on a composite surface, indicating a strong chemisorption process. researchgate.net

Decorating the surface of semiconductor sensing materials (like metal oxides or 2D materials) with ruthenium nanoparticles is a common strategy to enhance sensor performance. nih.gov "Decoration" refers to the deposition of discrete, catalytically active nanoparticles onto a support material.

Enhanced Sensitivity: Ruthenium decoration can significantly boost a sensor's sensitivity (the magnitude of its response to a given gas concentration). This is attributed to two main effects:

Chemical Sensitization: The catalytic activity of ruthenium nanoparticles creates more active sites for gas adsorption and dissociation, leading to a larger charge transfer and a greater change in resistance. researchgate.net

Electronic Sensitization: The formation of a junction (like a Schottky barrier) between the ruthenium nanoparticle and the semiconductor support material can modulate the charge carrier concentration in the sensing layer, making its resistance more sensitive to surface interactions with gas molecules.